Digestion Resistance After Retrogradation: Amylose vs. Amylopectin
In a direct head-to-head comparison, retrograded amylose demonstrated near-complete resistance to amylolysis (pancreatic α-amylase, 20 units/mg, 24 h incubation), whereas retrograded amylopectin was almost completely degraded under identical conditions [1]. Freshly gelatinized amylose, in contrast, was rapidly hydrolyzed, highlighting that the differential arises specifically from the retrogradation process which is unique to the linear amylose structure [1].
| Evidence Dimension | Resistance to enzymatic hydrolysis after retrogradation |
|---|---|
| Target Compound Data | Highly resistant; minimal degradation after 24 h incubation with amylase (20 units/mg) at 37°C |
| Comparator Or Baseline | Amylopectin: almost completely degraded by amylase after 24 h incubation under identical conditions |
| Quantified Difference | Amylose shows near-zero degradation vs. near-complete degradation for amylopectin |
| Conditions | In vitro: Pancreatic α-amylase (20 units/mg polysaccharide), 24 h incubation at 37°C after storage at 20°C for retrogradation |
Why This Matters
This quantifiable resistance dictates that amylose-based formulations are essential for applications requiring sustained or colon-targeted release, where premature digestion in the upper GI tract would cause drug dumping; amylopectin or generic starch cannot provide this functional barrier.
- [1] Ring, S., Gee, J., Whittam, M., Orford, P., & Johnson, I. (1988). Resistant starch: Its chemical form in foodstuffs and effect on digestibility in vitro. Food Chemistry, 28(2), 97-109. View Source
